2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide
Description
"2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide" is a synthetic small molecule characterized by a benzodioxole moiety fused to an isoxazole ring, linked via an acetamide group to a 3-phenylpropyl chain. The benzodioxole group (a methylenedioxyphenyl derivative) is a common pharmacophore in medicinal chemistry, often employed to enhance metabolic stability and mimic catechol-like binding interactions . The 3-phenylpropyl chain may influence lipophilicity and membrane permeability, while the acetamide linker provides conformational flexibility for target engagement.
Computational tools like SHELX and Mercury () could elucidate its crystallographic properties, such as packing patterns or intermolecular interactions, which are vital for understanding solubility and stability.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-21(22-10-4-7-15-5-2-1-3-6-15)13-17-12-19(27-23-17)16-8-9-18-20(11-16)26-14-25-18/h1-3,5-6,8-9,11-12H,4,7,10,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWUBMUXOJQIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of benzo[d][1,3]dioxole-5-carboxylic acid or its derivatives, which are reacted with the isoxazole intermediate.
Attachment of the Phenylpropyl Group: This is usually done via an amide coupling reaction, where the acetamide group is introduced using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of efficient catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the isoxazole ring or the acetamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Receptor Binding: Potential to bind to various biological receptors.
Medicine
Pharmacological Activity: Investigated for anti-inflammatory, analgesic, and anticancer properties.
Drug Development: Used as a lead compound in the development of new therapeutic agents.
Industry
Material Science:
Agriculture: Studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound’s structural uniqueness lies in its combination of benzodioxole, isoxazole, and phenylpropyl groups. Below is a comparative analysis with related molecules:
*Estimated using fragment-based logP calculations.
Role of Heterocyclic Rings
- Isoxazole vs. Naphthofuran (): The isoxazole in the target compound may offer superior metabolic stability compared to the naphthofuran in 2.8, as oxygen-nitrogen heterocycles are less prone to oxidative degradation. However, naphthofuran’s extended aromatic system in 2.8 could enhance π-π stacking with hydrophobic enzyme pockets .
- Isoxazole vs. Pyrazole: Pyrazole’s dual nitrogen atoms might improve hydrogen-bonding but could reduce bioavailability due to higher polarity.
Substituent Effects
- 3-Phenylpropyl vs.
Crystallographic Insights
Tools like SHELXL () and Mercury () could analyze the target compound’s crystal structure, identifying key interactions (e.g., benzodioxole-oxygen hydrogen bonds) and packing efficiency. For example, the benzo[d][1,3]dioxole moiety may form CH-π interactions with adjacent aromatic systems, while the acetamide linker could adopt a planar conformation for optimal target binding .
Biological Activity
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several key structural components:
- Benzo[d][1,3]dioxole moiety
- Isoxazole ring
- N-(3-phenylpropyl) acetamide group
These structural features contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and isoxazole intermediates. Reaction conditions often include specific catalysts and solvents to ensure high purity and yield. Industrial production may utilize continuous flow synthesis techniques for efficiency.
Biological Activity
Research indicates that this compound may exhibit antimicrobial , anticancer , and potential anti-inflammatory properties. The following sections detail specific activities:
Anticancer Activity
Studies have shown that derivatives of compounds related to benzo[d][1,3]dioxole exhibit significant anticancer effects. For instance, a related compound demonstrated IC50 values of 2.38 µM against HepG2 cells and 4.52 µM against MCF7 cells, indicating potent antiproliferative activity compared to standard drugs like doxorubicin . The mechanisms involved include:
- Inhibition of EGFR (Epidermal Growth Factor Receptor)
- Induction of apoptosis via the mitochondrial pathway, influencing proteins such as Bax and Bcl-2.
The biological activity is likely mediated through interactions with specific molecular targets:
- The benzo[d][1,3]dioxole moiety may engage in π–π stacking or hydrogen bonding with target proteins.
- The isoxazole ring could modulate enzyme activity or receptor function.
- The overall structure influences binding affinity and specificity, enhancing therapeutic potential.
Case Studies
Several studies have explored the biological activities of compounds with similar structures:
- Anticancer Studies : A study on thiourea derivatives incorporating benzo[d][1,3]dioxole reported non-cytotoxic effects on normal cell lines while exhibiting significant cytotoxicity against various cancer cell lines .
- Molecular Docking Studies : Research involving molecular docking has indicated that compounds similar to this compound can effectively bind to target proteins involved in cancer pathways .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(5-(benzo[d][1,3]dioxol-5-yl)acetic acid | Lacks isoxazole ring | Simpler structure |
| 1-(1,3-Benzodioxol-5-yl)butan-2-one | Contains benzo[d][1,3]dioxole | Different functional groups |
| N-(benzo[d][1,3]dioxol-5-yl)acetamide | Similar dioxole structure | No isoxazole or phenylpropyl groups |
The combination of these three distinct structural components in this compound enhances its potential therapeutic applications compared to similar compounds.
Q & A
Basic: What are the optimal synthetic routes for 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide, and how can reaction conditions be standardized?
Answer:
The synthesis typically involves multi-step reactions, including cyclization of isoxazole rings, coupling of the benzo[d][1,3]dioxole moiety, and amidation. Key considerations include:
- Catalyst optimization : High-throughput screening (HTS) identifies efficient catalysts (e.g., Pd-based for coupling reactions) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
- Purification : Column chromatography or preparative HPLC ensures ≥95% purity .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR resolves stereochemistry and confirms substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~403.4) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, critical for understanding π-π stacking interactions .
Basic: How can researchers screen this compound for biological activity in early-stage studies?
Answer:
- In vitro assays : Use enzyme inhibition (e.g., kinase or protease targets) and cell viability assays (e.g., MTT) to assess potency .
- Molecular docking : Predict binding affinities to targets like COX-2 or σ receptors using AutoDock Vina .
- ADME profiling : Microsomal stability assays and Caco-2 permeability tests evaluate pharmacokinetic properties .
Advanced: How should contradictory data on bioactivity across studies be resolved?
Answer:
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate variables .
- Target validation : CRISPR knockout models confirm whether observed effects are target-specific .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends or outliers .
Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs?
Answer:
- Scaffold diversification : Modify the isoxazole ring (e.g., substituents at C3/C5) or acetamide chain (e.g., alkyl vs. aryl groups) .
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with activity .
Advanced: How can computational methods improve the design of derivatives with enhanced selectivity?
Answer:
- Molecular dynamics (MD) simulations : Track ligand-protein interactions over time to optimize binding kinetics .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the dioxole ring) .
- AI-driven synthesis planning : Platforms like Synthia predict feasible routes for novel analogs .
Advanced: What methodologies address challenges in data reproducibility during scale-up synthesis?
Answer:
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .
- Design of experiments (DoE) : Response surface methodology optimizes parameters (e.g., stoichiometry, mixing speed) .
- Batch consistency : Use QC protocols (e.g., DSC for polymorph analysis) to ensure inter-batch uniformity .
Advanced: How can mechanistic studies clarify the compound’s interaction with biological targets?
Answer:
- Surface plasmon resonance (SPR) : Measures binding kinetics (kon/koff) to receptors like GPCRs .
- Cryo-EM : Resolves ligand-induced conformational changes in large protein complexes .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
Advanced: What approaches mitigate off-target effects and toxicity in preclinical models?
Answer:
- Selectivity profiling : Screen against panels of related enzymes (e.g., CYP450 isoforms) .
- Toxicogenomics : RNA-seq identifies pathways affected by chronic exposure .
- Prodrug design : Mask reactive groups (e.g., acetamide) to reduce hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
